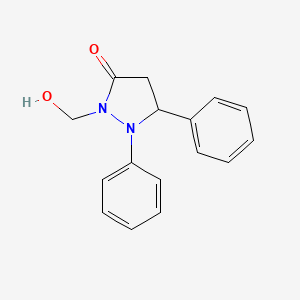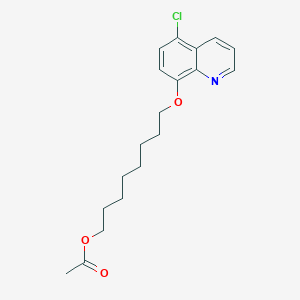
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloroquinoline moiety linked to an octyl acetate group through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate typically involves the reaction of 5-chloroquinoline with octyl acetate in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate quinoline ether, which is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chloroquinoline moiety to a quinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
科学的研究の応用
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate involves its interaction with molecular targets such as enzymes or receptors. The chloroquinoline moiety can bind to active sites, inhibiting the function of the target protein. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl 2-((5-chloroquinolin-8-yl)oxy)acetate
- Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
Uniqueness
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate is unique due to its longer octyl chain, which can influence its solubility, bioavailability, and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs.
特性
分子式 |
C19H24ClNO3 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
8-(5-chloroquinolin-8-yl)oxyoctyl acetate |
InChI |
InChI=1S/C19H24ClNO3/c1-15(22)23-13-6-4-2-3-5-7-14-24-18-11-10-17(20)16-9-8-12-21-19(16)18/h8-12H,2-7,13-14H2,1H3 |
InChIキー |
LVHJPGMYEBOPNE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





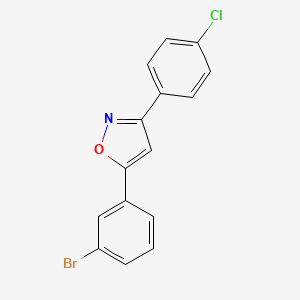
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
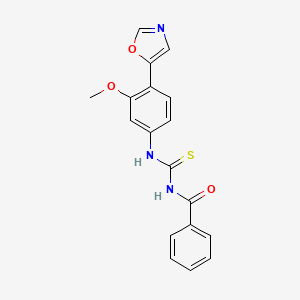


![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
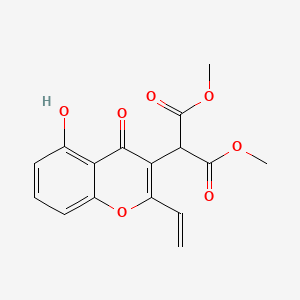
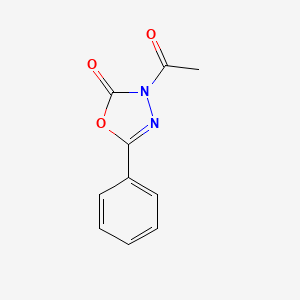
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)
